molecular formula C7H9NO3 B12864789 3-Acetyl-5-ethyloxazol-2(3H)-one

3-Acetyl-5-ethyloxazol-2(3H)-one

Cat. No.: B12864789
M. Wt: 155.15 g/mol
InChI Key: KAPQFZKZCNHHFA-UHFFFAOYSA-N
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Description

3-Acetyl-5-ethyloxazol-2(3H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-ethyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with an amine, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-ethyloxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole-2,5-dione derivatives.

    Reduction: Formation of oxazolidinone derivatives.

    Substitution: Introduction of different substituents at the acetyl or ethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-dione derivatives, while reduction may produce oxazolidinone derivatives.

Scientific Research Applications

3-Acetyl-5-ethyloxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-ethyloxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound of the oxazole family.

    2-Methyl-4-phenyl-oxazole: A derivative with different substituents.

    5-Chloro-2-oxazoline: Another oxazole derivative with a chlorine substituent.

Uniqueness

3-Acetyl-5-ethyloxazol-2(3H)-one is unique due to its specific acetyl and ethyl substituents, which confer distinct chemical properties and reactivity compared to other oxazole derivatives.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-acetyl-5-ethyl-1,3-oxazol-2-one

InChI

InChI=1S/C7H9NO3/c1-3-6-4-8(5(2)9)7(10)11-6/h4H,3H2,1-2H3

InChI Key

KAPQFZKZCNHHFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)O1)C(=O)C

Origin of Product

United States

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